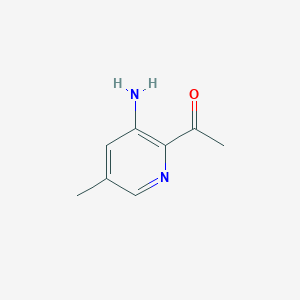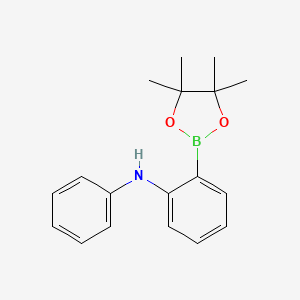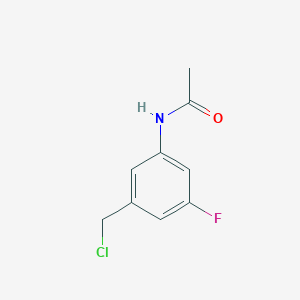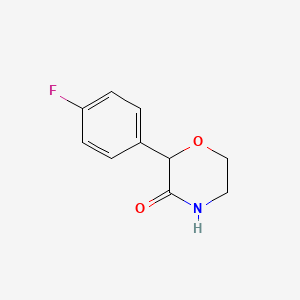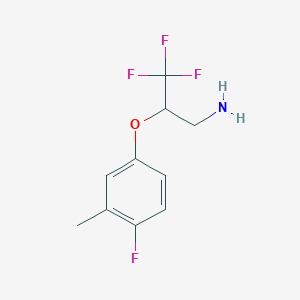
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine is a synthetic organic compound characterized by the presence of trifluoromethyl and fluoro groups attached to a phenoxy-propylamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the phenoxy intermediate: Reacting 4-fluoro-3-methylphenol with an appropriate halogenated propylamine under basic conditions to form the phenoxy intermediate.
Introduction of the trifluoromethyl group: Using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could result in various substituted phenoxy-propylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of trifluoromethyl and fluoro groups can enhance binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine: Lacks the methyl group, which might affect its biological activity and chemical properties.
2-(4-fluoro-3-methyl-phenoxy)-propylamine: Lacks the trifluoromethyl group, which could influence its reactivity and interactions with biological targets.
Uniqueness
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine is unique due to the combination of trifluoromethyl and fluoro groups, which can impart distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity.
Eigenschaften
Molekularformel |
C10H11F4NO |
|---|---|
Molekulargewicht |
237.19 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-(4-fluoro-3-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H11F4NO/c1-6-4-7(2-3-8(6)11)16-9(5-15)10(12,13)14/h2-4,9H,5,15H2,1H3 |
InChI-Schlüssel |
BRRAKFWQXRIXKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(CN)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


